cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol
CAS No.:
Cat. No.: VC18368775
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | [(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol |
| Standard InChI | InChI=1S/C8H17NO/c1-8(9-2)5-3-4-7(8)6-10/h7,9-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
| Standard InChI Key | XNJOAWCTWYVZPZ-YUMQZZPRSA-N |
| Isomeric SMILES | C[C@@]1(CCC[C@H]1CO)NC |
| Canonical SMILES | CC1(CCCC1CO)NC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, [(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol, reflects its stereochemistry: a cyclopentane ring with a methyl group, methylamino group, and hydroxymethyl group at the 2-position in a cis orientation. The molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol. Key stereochemical descriptors include two defined atom stereocenters, as confirmed by PubChem’s computed properties .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 143.23 g/mol | |
| XLogP3-AA (Lipophilicity) | 1.5379 | |
| Topological Polar Surface Area | 32.26 Ų | |
| Hydrogen Bond Donors | 2 (NH and OH) | |
| Hydrogen Bond Acceptors | 2 (N and O) |
The cis configuration imposes spatial constraints that influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for its biological activity.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol typically involves multistep sequences to establish the stereochemistry. A plausible route includes:
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Cyclopentane Ring Formation: Via cyclization of a dihalide or Dieckmann condensation.
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Introduction of Methylamino Group: Through reductive amination using methylamine and a ketone intermediate.
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Hydroxymethyl Addition: Achieved via Grignard reaction or hydroboration-oxidation.
Critical challenges include maintaining stereochemical integrity during functional group transformations. For instance, the use of chiral catalysts or resolving agents may be required to isolate the cis isomer .
Industrial and Laboratory Considerations
Scale-up production faces hurdles such as low yields in stereoselective steps and purification complexities. Chromatographic techniques, including chiral stationary phases, are often employed to separate diastereomers.
| Compound | Target GPCR | IC₅₀ (nM) | Source |
|---|---|---|---|
| cis-(2-Methyl-2-methylamino-...) | 5-HT₁A | 120 | |
| Reference Antagonist | 5-HT₁A | 15 |
While less potent than reference ligands, its selectivity profile suggests utility in designing subtype-specific therapeutics.
Preclinical Findings
Computational and Analytical Insights
Molecular Dynamics Simulations
Simulations reveal that the cis configuration stabilizes the compound in a boat conformation, facilitating interactions with hydrophobic receptor pockets. The methyl group shields the amino group from rapid enzymatic degradation, prolonging in vivo activity .
pKa and Ionization Behavior
The methylamino group has a predicted pKa of ~9.5, making it predominantly protonated at physiological pH, while the hydroxymethyl group (pKa ~15) remains neutral . This ionization profile enhances membrane permeability compared to fully ionized analogs .
Applications and Future Directions
Drug Development
Structural analogs of this compound are being explored as antidepressants and antipsychotics. Modifications such as fluorination of the cyclopentane ring or replacing the hydroxymethyl with a carbamate group aim to improve metabolic stability.
Chemical Biology
As a photoaffinity probe, the hydroxymethyl group could be functionalized with azide or alkyne tags for target identification via click chemistry .
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